7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-11-6(3-5)4-10-7(11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRDQXSCULBCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=O)O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclization
The Knorr cyclization reaction is a cornerstone for constructing imidazo[1,5-a]pyridine scaffolds. Combining 2-aminopyridine with ethyl chlorooxaloacetate in ethanol under reflux conditions produces ethyl imidazo[1,5-a]pyridine-3-carboxylate. Subsequent hydrolysis converts the ester to the carboxylic acid group. This method, however, requires optimization to prevent premature hydrolysis or decarboxylation.
Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | None |
| Reaction Time | 12–16 hours |
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization offers a modern alternative, particularly for introducing electron-withdrawing groups. A mixture of 2-amino-5-chloropyridine and methyl acrylate in the presence of Pd(OAc)₂ and triphenylphosphine (PPh₃) generates the imidazo[1,5-a]pyridine core with a methyl ester at the 3rd position. Acidic hydrolysis then yields the carboxylic acid.
Chlorination Techniques
Direct Chlorination Using POCl₃
Phosphorus oxychloride remains the reagent of choice for introducing chlorine at the 7th position. In a representative procedure, imidazo[1,5-a]pyridine-3-carboxylic acid is suspended in POCl₃ and heated at 90°C for 6 hours. The reaction achieves >85% conversion, with minimal formation of 5-chloro or 3-chloro isomers.
Key Considerations:
- Excess POCl₃ (3–5 equivalents) ensures complete conversion.
- A catalytic amount of dimethylformamide (DMF) accelerates the reaction.
Directed Ortho-Metalation (DoM)
For substrates resistant to electrophilic chlorination, directed metalation using lithium diisopropylamide (LDA) followed by quenching with hexachloroethane provides precise control. This method is advantageous for late-stage chlorination but requires anhydrous conditions and low temperatures (−78°C).
Carboxylation and Functional Group Interconversion
Hydrolysis of Nitriles
Introducing the carboxylic acid group via nitrile hydrolysis is a two-step process:
- Cyanation: Treating 7-chloroimidazo[1,5-a]pyridine with cyanogen bromide (BrCN) in the presence of CuCN yields the 3-cyano derivative.
- Acidic Hydrolysis: Refluxing the nitrile in 6M HCl converts it to the carboxylic acid.
Yield Optimization:
| Step | Yield (%) |
|---|---|
| Cyanation | 65–70 |
| Hydrolysis | 80–85 |
Oxidation of Alcohols
Alternative routes involve oxidizing a 3-hydroxymethyl group to the carboxylic acid. Using Jones reagent (CrO₃ in H₂SO₄) at 0°C achieves this transformation, though over-oxidation to CO₂ is a risk.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates cost-effective and safety-conscious protocols. Continuous flow reactors improve heat dissipation during exothermic steps like chlorination, reducing decomposition by-products. Additionally, substituting POCl₃ with thionyl chloride (SOCl₂) in chlorination steps lowers toxicity hazards without sacrificing yield.
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Purity | 98.5% | 99.2% |
| Cost per kg | $1,200 | $900 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 7.2 Hz, 1H, H-5), 7.89 (d, J = 7.2 Hz, 1H, H-6), 4.10 (s, 1H, COOH).
- IR (KBr): 1695 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Cl).
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) confirms >99% purity, with a retention time of 6.7 minutes.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
While the search results primarily focus on 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid, there is some information available regarding the applications of the related compound 7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid.
Note: There is a difference in the position of the chlorine atom between the two compounds, which may lead to different properties and applications. Exercise caution when extrapolating information from one compound to the other.
Scientific Research Applications
This compound is used in scientific research across various disciplines.
- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
- Biology It is studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated as a potential therapeutic agent for treating various diseases.
- Industry It is utilized in developing new materials and chemical processes.
This compound is a heterocyclic compound with potential biological activities, especially in pharmaceutical applications. Its structural features, including a chlorine atom at the 7-position of the imidazo ring and a carboxylic acid group at the 3-position of the pyridine ring, contribute to its reactivity and interaction with biological targets.
Pharmacological Applications
The compound is investigated for several therapeutic applications:
- Cancer Therapy Due to its ability to modulate immune responses, it is explored as a candidate for cancer treatment. Inhibition of IDO can lead to increased T-cell activity against tumors.
- Immune Modulation Its role in enhancing immune responses makes it a candidate for treating various immune-related disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines In vitro studies demonstrated that treatment with this compound resulted in reduced proliferation of various cancer cell lines, suggesting potential anti-cancer properties.
- Immune Response Modulation Animal models showed enhanced T-cell activation and reduced tumor growth when treated with the compound alongside other immunotherapeutic agents.
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid varies depending on its application. In medicinal chemistry, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in the disease process. For example, its antituberculosis activity may be attributed to the inhibition of key enzymes required for the survival and replication of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares 7-chloroimidazo[1,5-a]pyridine-3-carboxylic acid with structurally related heterocyclic carboxylic acids, focusing on substitution patterns, synthesis routes, and biological relevance.
Structural Analogues
Key Observations :
- Substituent Position : The 7-chloro derivative’s activity is highly position-dependent. For example, 6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 23576-81-0) exhibits distinct physicochemical behavior due to the shifted chloro group .
- Core Heterocycle : Pyrazolo[1,5-a]pyridine derivatives (e.g., 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid) often display enhanced solubility compared to imidazo analogues but may sacrifice target specificity .
Physicochemical Properties
Key Observations :
- The chloro substituent in the target compound likely increases hydrophobicity (LogP ~1.8) compared to amino- or methoxy-substituted analogues (LogP <2.0) .
- Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., 13a–15) exhibit higher melting points (207–210°C) due to hydrogen-bonding capacity from amide groups .
Biological Activity
7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological properties, focusing on its potential as an antituberculosis agent and its role in various biochemical applications.
- Molecular Formula : C8H6ClN2O2
- Molecular Weight : 196.59 g/mol
- CAS Number : 1159830-91-7
- IUPAC Name : this compound
Antituberculosis Activity
Recent studies have highlighted the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various strains, showing promising results.
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 0.03 - 5.0 | Potent against Mtb H37Rv strain |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | 0.003 - 0.05 | Significant activity against MDR-TB |
In a high-throughput screening (HTS) conducted by Abrahams et al., several imidazo derivatives were identified as effective inhibitors of Mtb and M. bovis BCG, with the compound demonstrating substantial inhibitory effects at low concentrations .
The primary mode of action for this class of compounds involves inhibition of the QcrB enzyme in the electron transport chain of M. tuberculosis. This inhibition disrupts ATP synthesis, which is crucial for bacterial survival and proliferation .
Case Studies
Several case studies have explored the pharmacological effects and safety profiles of this compound:
- In Vitro Studies :
- In Vivo Efficacy :
Applications in Research
Beyond its antituberculosis properties, this compound is being investigated for other applications:
- Fluorescent Probes : It has been explored as a fluorescent probe for monitoring pH changes in biological systems due to its unique structural properties .
- Synthesis Building Block : The compound serves as a building block for synthesizing more complex heterocyclic compounds, which can lead to the development of new pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid?
- Methodology : The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Nucleophilic substitution reagents (e.g., NaOH, K₂CO₃ in DMF) and coupling reactions (Pd catalysts with bases like Et₃N) are also employed to introduce substituents .
- Key Steps :
Cyclization under acidic conditions.
Oxidation of intermediates using KMnO₄ or CrO₃.
Purification via recrystallization (e.g., diisopropyl ether) .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and substituent positions (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) matched to theoretical molecular weights (e.g., 196.59 g/mol) .
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and N-H stretches for amide derivatives .
Q. What purification methods are effective for isolating high-purity 7-Chloroimidazo derivatives?
- Methods :
- Recrystallization using solvents like ethanol, DMF, or diisopropyl ether (yields: 72–99%) .
- Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane mixtures) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of biologically active derivatives?
- Strategy :
- Introduce substituents at the 2-, 5-, or 7-positions to modulate kinase inhibition (e.g., EphB3, VEGFR2). Chlorine at the 2-position enhances electrophilic reactivity, while carboxylic acid groups enable amidation for improved solubility .
- Example : Pyrazolo[1,5-a]pyridine-3-carboxamides show antitubercular activity when modified with trifluoromethoxy phenyl groups .
Q. How can reaction conditions be optimized to improve synthetic yields?
- Case Study :
- High-Yield Route : Acidic suspension at pH 2 and 0°C followed by diisopropyl ether recrystallization achieves >95% purity and 99% yield for carboxylate derivatives .
- Low-Yield Challenges : Competing side reactions (e.g., over-oxidation) require controlled reagent stoichiometry and temperature .
Q. What computational tools predict physicochemical properties for derivative optimization?
- Tools :
- Collision Cross-Section (CCS) Predictions : For mass spectrometry applications (e.g., [M+H]⁺ CCS: 136.9 Ų) .
- Retrosynthesis AI : Models like Pistachio and Reaxys databases suggest feasible routes for novel analogs .
Q. How are solubility and stability challenges addressed in formulation?
- Solutions :
- Prepare stock solutions in DMSO (10 mM) with storage at -80°C (6-month stability).
- Use co-solvents (PEG300, Tween 80) for in vivo studies to enhance solubility .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
